Enzyme Kinetic Differentiation: Absence of Substrate Inhibition in SBLO-1 Versus 9Z,12Z Isomer
In head-to-head kinetic studies using soybean lipoxygenase-1 (SBLO-1), 10Z,13Z-nonadecadienoic acid (10,13-NDA) displayed no detectable substrate inhibition, whereas the positional isomer 9Z,12Z-nonadecadienoic acid (9,12-NDA) exhibited severe substrate inhibition under identical assay conditions [1]. This stark contrast demonstrates that the Δ10,13 double-bond regiochemistry fundamentally alters enzyme binding dynamics relative to the Δ9,12 configuration.
| Evidence Dimension | Substrate inhibition behavior |
|---|---|
| Target Compound Data | No substrate inhibition observed |
| Comparator Or Baseline | 9Z,12Z-nonadecadienoic acid: Severe substrate inhibition |
| Quantified Difference | Qualitative presence/absence distinction |
| Conditions | Soybean lipoxygenase-1 (SBLO-1) F557V mutant enzyme, aerobic incubation |
Why This Matters
For enzymology studies, selecting 10Z,13Z-NDA avoids the non-linear, concentration-dependent kinetic artifacts introduced by 9Z,12Z-NDA, enabling cleaner Michaelis-Menten characterization.
- [1] Fu, Y. (2015). Enzymatic Studies of Phe-557-Val soybean lipoxygenase-1 (Honors Thesis, Bucknell University). View Source
